Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester is a chemical compound that belongs to the class of phosphonic acids This compound features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Preparation Methods
The synthesis of phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester can be achieved through several methods. One common approach involves the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or using the McKenna procedure. The McKenna procedure involves a two-step reaction that uses bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the ester groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and developing pharmaceuticals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the inhibition or activation of specific pathways, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester can be compared with other similar compounds such as:
2-aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Aminophosphonic acids: A class of compounds with bioactive properties and applications in drug development.
Organometallic phosphonic acids: Compounds used in materials science and catalysis. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827321-08-4 |
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Molecular Formula |
C12H19N2O5P |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
(1S)-2-diethoxyphosphoryl-1-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C12H19N2O5P/c1-3-18-20(17,19-4-2)9-12(13)10-5-7-11(8-6-10)14(15)16/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
IMXPBGUDKGNIPH-GFCCVEGCSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=C(C=C1)[N+](=O)[O-])N)OCC |
Origin of Product |
United States |
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